5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene
Description
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is a synthetic thiophene derivative characterized by a dioxolane ring fused to the thiophene core and a 4-pentyloxybenzoyl substituent.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4S/c1-2-3-4-11-21-15-7-5-14(6-8-15)18(20)16-9-10-17(24-16)19-22-12-13-23-19/h5-10,19H,2-4,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZKOJASSCLQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641958 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-67-1 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Moiety
- Starting Materials: Aldehydes or ketones are reacted with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid or sulfuric acid) to form the 1,3-dioxolane ring via acetalization.
- Conditions: Typically carried out in refluxing toluene or benzene with azeotropic removal of water to drive the equilibrium toward dioxolane formation.
- Outcome: This step protects the aldehyde functionality, allowing further manipulation on the thiophene ring without unwanted side reactions.
Synthesis or Functionalization of the Thiophene Ring
- Gewald Reaction: A classical method to synthesize substituted thiophenes involves condensation of α-cyanoesters, ketones, and elemental sulfur under basic conditions. This can yield thiophene rings functionalized at desired positions.
- Direct Arylation: Palladium-catalyzed direct arylation of thiophenes with aryl halides allows regioselective functionalization at the 2-position with aryl groups, including benzoyl derivatives.
- Alternative Routes: Paal-Knorr synthesis and Fiesselmann thiophene synthesis can be employed depending on the starting materials and desired substitution pattern.
Introduction of the 4-Pentyloxybenzoyl Group
- Friedel-Crafts Acylation: The 4-pentyloxybenzoyl moiety can be introduced by Friedel-Crafts acylation of the thiophene ring using the corresponding acid chloride (4-pentyloxybenzoyl chloride) in the presence of Lewis acids such as aluminum chloride (AlCl3).
- Coupling Reactions: Suzuki or Stille cross-coupling reactions may be used if the benzoyl group is introduced via a boronic acid or stannane derivative.
- Optimization: Reaction temperature, solvent choice (e.g., dichloromethane, chloroform), and stoichiometry are optimized to maximize yield and regioselectivity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Acetalization | Aldehyde + Ethylene glycol, acid catalyst, reflux | Form 1,3-dioxolane protecting group |
| 2 | Thiophene ring synthesis | Gewald reaction or direct arylation, Pd catalyst | Construct or functionalize thiophene |
| 3 | Friedel-Crafts acylation | 4-Pentyloxybenzoyl chloride, AlCl3, inert solvent | Attach benzoyl substituent |
| 4 | Purification | Recrystallization or column chromatography | Obtain pure target compound |
Reaction Conditions and Yield Optimization
- Solvent Effects: Polar aprotic solvents like DMF or DMSO improve coupling efficiency in palladium-catalyzed steps; non-polar solvents are preferred for Friedel-Crafts acylation.
- Temperature Control: Moderate temperatures (0–50 °C) prevent decomposition of sensitive dioxolane rings.
- Catalyst Loading: Low catalyst loading (1–5 mol%) in palladium-catalyzed steps balances cost and efficiency.
- Stoichiometry: Slight excess of acyl chloride ensures complete acylation without overreaction.
- Purification: Recrystallization from ethanol or ethyl acetate mixtures enhances purity.
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy: Proton NMR confirms the presence of dioxolane ring protons (δ 4.0–5.0 ppm multiplet), aromatic protons from the pentyloxybenzoyl group (δ 6.8–7.8 ppm), and aliphatic protons of the pentyloxy chain (δ 0.9–1.8 ppm).
- Infrared Spectroscopy: Characteristic carbonyl stretching (~1680 cm⁻¹) and ether C–O–C stretching (~1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with C21H26O4S (approx. 370.5 g/mol).
- Elemental Analysis: Confirms purity and stoichiometry.
Summary Table of Preparation Methods and Key Parameters
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| 1,3-Dioxolane Formation | Ethylene glycol, acid catalyst, reflux | 80–95 | Water removal critical for completion |
| Thiophene Ring Synthesis | Gewald reaction: ketone, α-cyanoester, S | 70–85 | Base choice affects regioselectivity |
| Friedel-Crafts Acylation | 4-Pentyloxybenzoyl chloride, AlCl3 | 60–75 | Controlled temperature avoids side products |
| Purification | Recrystallization or chromatography | >95 purity | Essential for analytical accuracy |
Research Findings and Notes
- The 1,3-dioxolane ring acts as a protective group, enhancing stability during subsequent acylation and functionalization steps.
- Palladium-catalyzed direct arylation offers a mild alternative to classical Friedel-Crafts acylation with improved regioselectivity and fewer by-products.
- Optimization of reaction parameters such as solvent, temperature, and catalyst loading significantly influences yield and purity.
- Analogous compounds (e.g., 5-(1,3-dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene) demonstrate that the alkoxy chain length on the benzoyl substituent affects solubility and reactivity, which is critical for tailoring synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-pentyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene depends on its application. In the context of organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to the conjugated system of the thiophene ring. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares key structural analogs based on substituent variations:
*Inferred molecular formula based on structural analogs.
Electronic and Steric Influences
- Electron-Donating Groups (e.g., 4-OCH₃, 4-O(CH₂)₄CH₃): Increase electron density on the benzoyl ring, enhancing nucleophilic aromatic substitution reactivity. The pentyloxy group’s long alkyl chain further improves lipid solubility, making it suitable for hydrophobic matrices .
- Electron-Withdrawing Groups (e.g., 4-CF₃, 4-I): Stabilize negative charge in intermediates, favoring electrophilic reactions. The trifluoromethyl group in C₁₅H₁₁F₃O₃S enhances thermal stability and resistance to oxidation .
- Steric Effects: Bulky substituents like t-butyl (C(CH₃)₃) disrupt molecular packing, as seen in isostructural thiazole derivatives with triclinic symmetry . This property is exploited in liquid crystal or polymer design .
Research Findings and Challenges
- Bioactivity: Substituent position critically affects activity. For example, hydroxyl groups at specific positions in bithiophenes enhance anti-inflammatory effects, while ethers like pentyloxy may reduce polarity and alter pharmacokinetics .
- Structural Characterization: Single-crystal X-ray diffraction (via SHELX software ) reveals that bulky substituents induce non-planar conformations, impacting material properties .
- Synthetic Challenges: Acetalization of polyols (e.g., ethylene glycol) can lead to etherification side products, requiring precise reaction control .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. The incorporation of a dioxolane moiety and a pentyloxybenzoyl group enhances its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, a series of dioxolane derivatives were tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus and demonstrated varying effectiveness against other Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, dioxolane derivatives have shown promising antifungal activity. Compounds structurally related to this compound were tested against Candida albicans, with most derivatives exhibiting significant antifungal activity .
Study 1: Synthesis and Biological Evaluation
A study synthesized a range of dioxolane derivatives and evaluated their biological activities. The results indicated that compounds with ether or ester groups at the 3 and 4 positions exhibited notable antibacterial and antifungal activities. Specifically, one derivative showed an MIC of 625 µg/mL against E. faecalis, while all tested compounds demonstrated antifungal activity against C. albicans except one .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 625 | Antibacterial (S. aureus) |
| Compound 2 | Not reported | Antifungal (C. albicans) |
| Compound 3 | Not reported | Antibacterial (P. aeruginosa) |
Study 2: Structure-Activity Relationship
Another research focused on the structure-activity relationship (SAR) of thiophene derivatives indicated that modifications in the substituent groups significantly influenced biological activity. The study found that increasing the length of alkyl chains on the benzoyl group often enhanced both antibacterial and antifungal activities .
Q & A
Q. What are the standard synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the dioxolane-protected aldehyde via acetalization of a carbonyl precursor (e.g., 4-pentyloxybenzaldehyde) with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) .
- Step 2 : Condensation of the aldehyde with a thiophene derivative (e.g., 2-thiophenecarboxylic acid) using a coupling agent like DCC (dicyclohexylcarbodiimide) or via Friedel-Crafts acylation in the presence of Lewis acids (e.g., AlCl₃) .
- Critical conditions : Solvent choice (e.g., anhydrous THF or dichloromethane), temperature control (0–25°C for acylation), and exclusion of moisture to prevent side reactions. Yield optimization requires stoichiometric precision and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry, with diagnostic peaks for the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thiophene backbone (δ 7.0–7.5 ppm for aromatic protons) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly for the dioxolane-thiophene linkage. Key parameters include space group determination (e.g., monoclinic P2₁/c) and hydrogen placement via riding models .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between acetal-protected and deprotected species .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict the compound’s reactivity in photochromic or liquid crystal applications?
- Density Functional Theory (DFT) : Models the electronic structure, focusing on HOMO-LUMO gaps to predict UV-Vis absorption (e.g., λmax ~278 nm for the closed-ring form and ~592 nm for the open-ring isomer) .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solvent environments (e.g., hexadecane) to assess photochromic switching kinetics. Key parameters include torsional angles of the dioxolane and thiophene moieties .
- Transition state analysis : Identifies energy barriers for ring-opening/closure mechanisms, aiding in the design of derivatives with faster response times .
Q. What strategies resolve contradictions in reported crystallographic data (e.g., lattice parameters or hydrogen bonding networks)?
- Flack parameter analysis : Differentiates between enantiomorphs in near-centrosymmetric structures using the Rogers η or Flack x parameters during SHELXL refinement .
- Twinned data refinement : For crystals with pseudo-merohedral twinning, employ twin law matrices (e.g., -h, -k, l) and partition intensity data into twin domains .
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to confirm solvent-accessible regions .
Q. How can side reactions during acetalization (e.g., etherification or oxidation) be minimized or characterized?
- Side reaction mitigation : Use stoichiometric excess of ethylene glycol (1.5–2.0 eq.) and acid catalysts (e.g., Amberlyst-15) to favor cyclic acetal formation over ether byproducts .
- Characterization techniques : LC-MS monitors reaction progress, identifying intermediates like 5-((2-hydroxyethoxy)methyl)furan derivatives. TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) distinguishes acetal products from ethers .
- Post-reaction workup : Neutralize acidic residues with NaHCO₃ and employ flash chromatography for purification .
Q. What methodologies enable the study of this compound’s photophysical properties in polymeric matrices (e.g., PMMA films)?
- Film preparation : Dissolve the compound in PMMA/chloroform (1–5 wt%), spin-coat onto quartz substrates, and cure at 60°C to form uniform films .
- UV-Vis kinetics : Irradiate films with 297 nm UV light and monitor absorbance at 592 nm (open-ring form) and 278 nm (closed-ring form) using a spectrophotometer with time-resolved capabilities .
- Thermal stability : Perform DSC analysis (heating rate 10°C/min) to assess decoloration kinetics and activation energy (Ea) via Arrhenius plots .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., anti-inflammatory vs. cytotoxicity)?
- Dose-response profiling : Conduct MTT assays across a concentration range (1–100 µM) to distinguish therapeutic windows from cytotoxic thresholds .
- Target specificity : Use molecular docking (AutoDock Vina) to compare binding affinities for COX-2 (anti-inflammatory target) vs. off-target kinases .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., human CYP3A4) to differentiate intrinsic activity from metabolite-mediated effects .
Q. What experimental controls are essential when evaluating this compound’s liquid crystalline phase behavior?
- Temperature calibration : Use a Linkam stage with ±0.1°C accuracy to monitor phase transitions (e.g., nematic-to-isotropic) via polarized optical microscopy .
- Solvent-free systems : Ensure purity (>99% by HPLC) to exclude solvent-induced mesophase stabilization artifacts .
- Reference standards : Compare against known liquid crystals (e.g., 5CB) to validate transition enthalpies via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
